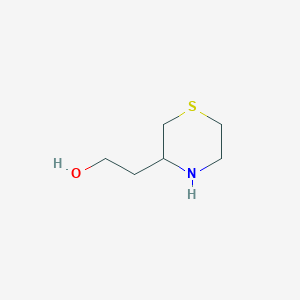

2-(Thiomorpholin-3-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Thiomorpholin-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C6H13NOS . It has a molecular weight of 147.24 . It is used for research purposes .

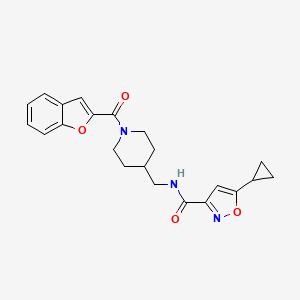

Molecular Structure Analysis

The molecular structure of “2-(Thiomorpholin-3-yl)ethan-1-ol” is represented by the formula C6H13NOS . The InChI code for this compound is 1S/C6H13NOS/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2 .Physical And Chemical Properties Analysis

The physical form of “2-(Thiomorpholin-3-yl)ethan-1-ol” is a powder . The compound is stored at room temperature . Unfortunately, the boiling point is not specified .Wissenschaftliche Forschungsanwendungen

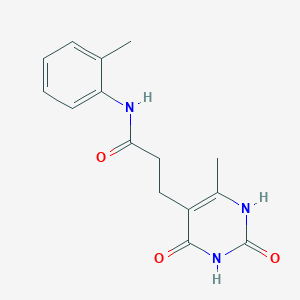

1. Antioxidant Activity and QSAR Analysis

2-(Thiomorpholin-3-yl)ethan-1-ol derivatives have been studied for their antioxidant activities. QSAR (Quantitative Structure-Activity Relationship) analysis of these derivatives revealed that certain molecular descriptors like polarisation, dipole moment, lipophilicity, and energy parameters significantly affect antioxidant activity. It was found that molecules with smaller volume and surface area exhibited higher levels of antioxidant activity. The study provides a theoretical basis for designing new potential antioxidants (Drapak et al., 2019).

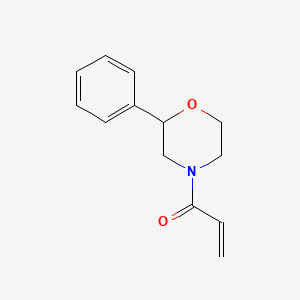

2. Medicinal Chemistry and Novel Building Blocks

In medicinal chemistry, thiomorpholines, including 2-(Thiomorpholin-3-yl)ethan-1-ol, are recognized as valuable building blocks. Their derivatives have been incorporated into human clinical trials due to their promising biological profiles. The synthesis of novel bridged bicyclic thiomorpholines showcased their potential as useful components in medicinal chemistry, highlighting their significance in drug discovery and development (Walker & Rogier, 2013).

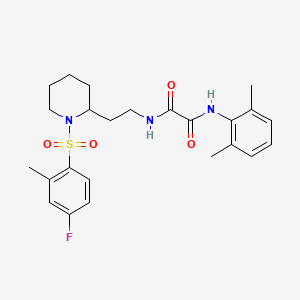

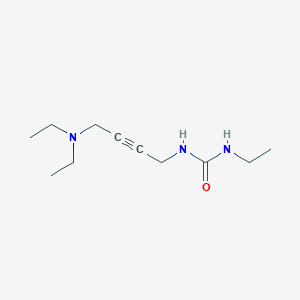

3. Antimicrobial and Antitubercular Agents

Derivatives of 2-(Thiomorpholin-3-yl)ethan-1-ol have been synthesized and evaluated for antimicrobial activities. Specifically, certain synthesized compounds demonstrated potent antitubercular properties against Mycobacterium tuberculosis H37Rv. These compounds were characterized and their potent activity was highlighted, suggesting their potential in treating tuberculosis and other microbial infections (Marvadi et al., 2019).

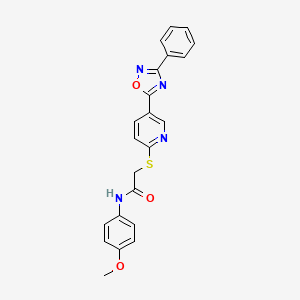

4. Scaffold for Chemosensor Development

2-(Thiomorpholin-3-yl)ethan-1-ol derivatives have been used as scaffolds for developing chemosensors. A notable application includes the design of a colorimetric fluorescent chemosensor based on pyrazoline. This chemosensor demonstrated selective detection of Zn2+ ions and was successfully employed in live cell imaging, showing the versatility of thiomorpholine derivatives in sensor technology (Kasirajan et al., 2017).

5. Synthesis of Asymmetric Epoxidation Catalysts

Thiomorpholine derivatives, including 2-(Thiomorpholin-3-yl)ethan-1-ol, have been synthesized and used to generate sulfur ylides. These ylides served as catalysts in the asymmetric epoxidation of aldehydes, showcasing high yields, enantioselectivity, and diastereoselectivity. The synthesized catalysts were also easily recoverable, demonstrating their potential in sustainable and efficient chemical synthesis (Hansch et al., 2008).

Safety and Hazards

The compound has been classified with the GHS pictograms GHS05 and GHS07 . The hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-thiomorpholin-3-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJAZJAQOKJLHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiomorpholin-3-yl)ethan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,4-diethoxybenzoate](/img/structure/B2574836.png)

![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide](/img/structure/B2574837.png)

![N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2574838.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)

![1-(2-(3-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2574845.png)

![N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2574848.png)

![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)

![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)